molecular formula C16H19F3N2O3 B2812773 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396808-98-2

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2812773
CAS No.: 1396808-98-2
M. Wt: 344.334
InChI Key: GOMIENLPHGRIMI-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic carboxamide family, characterized by a 6,8-dioxa-2-azaspiro[3.5]nonane core. The spiro[3.5]nonane scaffold features two oxygen atoms (6,8-dioxa) and one nitrogen atom (2-aza) in its bicyclic structure, with 7,7-dimethyl groups providing steric bulk. The 3-(trifluoromethyl)phenyl carboxamide substituent introduces strong electron-withdrawing and lipophilic properties, which are critical for biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-14(2)23-9-15(10-24-14)7-21(8-15)13(22)20-12-5-3-4-11(6-12)16(17,18)19/h3-6H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMIENLPHGRIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide exhibit significant biological activities:

  • GPR119 Agonists : This compound has been evaluated for its role as a GPR119 agonist, which is relevant in the management of metabolic disorders such as diabetes .
  • Antiviral Properties : Related compounds have demonstrated efficacy as inhibitors against respiratory syncytial virus (RSV) and other viral pathogens .

Potential Therapeutic Applications

The unique structural features of this compound suggest several therapeutic applications:

  • Metabolic Disorders : As a GPR119 agonist, it may enhance insulin secretion and improve glucose tolerance.
  • Infectious Diseases : Its antiviral properties position it as a candidate for developing treatments against viral infections.

Case Study 1: GPR119 Agonist Development

A study focused on the design and synthesis of GPR119 agonists led to the identification of several derivatives with enhanced potency compared to existing drugs. The incorporation of the spiro structure was pivotal in improving binding affinity and selectivity .

Case Study 2: Antiviral Screening

In another investigation, compounds structurally related to this compound were screened for their ability to inhibit RSV replication in vitro. Results indicated promising antiviral activity, warranting further exploration in vivo .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and stable framework for interactions with target molecules.

Comparison with Similar Compounds

The structural and functional nuances of this compound are best understood by comparing it to analogs with variations in the spirocyclic core, substituents, or heteroatom composition. Below is a detailed analysis:

Structural Analogues with Varying Substituents
Compound Name Substituent (R-group) Molecular Weight (g/mol) Key Features
Target Compound : 7,7-Dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide 3-(Trifluoromethyl)phenyl ~335.3 (estimated) High lipophilicity (CF₃), strong electron-withdrawing effect, and potential for enhanced metabolic stability.
7,7-Dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide o-Tolyl (2-methylphenyl) ~281.3 (estimated) Reduced lipophilicity compared to CF₃; methyl group may improve solubility but decrease target affinity.
7,7-Dimethyl-N-[(thiophen-2-yl)methyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (BG15136) Thiophen-2-ylmethyl 296.39 Sulfur-containing substituent enables π-π stacking and polar interactions; moderate lipophilicity.

Implications :

  • The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to methyl or thiophene substituents .
  • Steric effects : The 7,7-dimethyl groups in all analogs restrict ring puckering (see Section 2.3), stabilizing the spirocyclic conformation .
Heterocyclic Core Modifications
Compound Name Core Structure Heteroatoms Key Differences
Target Compound 6,8-dioxa-2-azaspiro[3.5]nonane 2 O, 1 N Balanced hydrogen-bonding capacity (O and N) for target interactions.
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide 5,6-diazaspiro[3.5]non-8-ene 2 N, 1 O Additional nitrogen increases basicity; conjugated enone system may alter redox properties.
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid 6,8-dioxaspiro[3.5]nonane 2 O Carboxylic acid substituent enhances hydrophilicity but reduces bioavailability.

Implications :

  • The 2-aza group in the target compound provides a hydrogen-bond donor/acceptor site absent in purely oxygenated analogs (e.g., ) .
  • Diaza systems (e.g., ) introduce conformational flexibility but may reduce metabolic stability due to increased polarity .
Conformational Analysis

The spiro[3.5]nonane core’s puckering coordinates (defined by Cremer and Pople ) influence binding to biological targets. Computational studies suggest:

  • 7,7-Dimethyl groups : Restrain puckering amplitude (q² ≈ 0.1 Ų), stabilizing a chair-like conformation.

Biological Activity

7,7-Dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, with CAS number 1396808-98-2, is a complex organic compound that belongs to the class of spiro compounds. Its unique structural characteristics suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity based on available research findings.

The molecular formula for this compound is C16H19F3N2O3C_{16}H_{19}F_3N_2O_3, with a molecular weight of 344.33 g/mol. The structure includes a spirocyclic framework, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₉F₃N₂O₃
Molecular Weight344.33 g/mol
CAS Number1396808-98-2

The biological activity of this compound is primarily associated with its ability to interact with specific receptors and enzymes. Research has indicated that compounds in the 7-azaspiro[3.5]nonane class can function as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This mechanism suggests potential applications in managing diabetes and metabolic disorders .

Biological Activity Studies

Recent studies have focused on evaluating the pharmacological effects of related compounds, providing insights into the potential efficacy of this compound.

  • GPR119 Agonism : A study demonstrated that derivatives of 7-azaspiro[3.5]nonane were effective GPR119 agonists, leading to increased insulin secretion and improved glucose tolerance in diabetic models . This suggests that similar activity could be expected from the compound .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds was assessed in Sprague-Dawley rats, showing favorable absorption and distribution characteristics which are crucial for therapeutic efficacy .

Case Studies

Several case studies have highlighted the biological relevance of spirocyclic compounds:

  • Case Study 1 : In a diabetic rat model, a closely related compound exhibited significant reductions in blood glucose levels post-administration, indicating its potential as a therapeutic agent for diabetes management .
  • Case Study 2 : Another study involving structural modifications of spiro compounds revealed enhanced binding affinity to GPR119, suggesting that further optimization of this compound could yield even more potent analogs for clinical use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclization of spirocyclic precursors. For example, oxa- and azaspiro moieties are constructed via acid-catalyzed cyclization or coupling reactions. Key steps include:

  • Precursor preparation : Use of tert-butyl carboxylate intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane derivatives) as starting materials .

  • Cyclization : Controlled conditions (e.g., DMF as solvent, room temperature) to stabilize the spirocyclic core .

  • Post-functionalization : Introduction of the 3-(trifluoromethyl)phenyl group via amide coupling .

    • Optimization : Solvent polarity and catalyst selection (e.g., palladium for cross-coupling) are critical. Yields improve with inert atmospheres (N₂) and stoichiometric control .
    Reaction StepSolventCatalystYield (%)Reference
    CyclizationDMFNone65–75
    Amide CouplingTHFPd(PPh₃)₄80–85

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies spirocyclic connectivity and substituent positions. For example, methyl groups at C7 appear as singlets (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₈H₂₀F₃N₂O₃: 393.14) .
  • X-ray Crystallography : Resolves spirocyclic geometry and confirms trifluoromethylphenyl orientation .
    • Stereochemical Challenges : Dynamic NMR or NOESY experiments distinguish axial vs. equatorial substituents in the spiro system .

Advanced Research Questions

Q. How do solvent effects and catalyst choice influence the enantioselectivity of spirocyclic ring formation?

  • Mechanistic Insight : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization, reducing racemization. Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry in azaspiro intermediates .
  • Case Study : Using (R)-BINAP-Pd complexes improved enantiomeric excess (ee) from 50% to 92% in related spiro compounds .
  • Data Contradiction : Some studies report lower ee in water-containing systems due to hydrogen bonding interference .

Q. What computational strategies predict biological activity, and how do they align with experimental data?

  • In Silico Methods :

  • Molecular Docking : Screens against FAAH (fatty acid amide hydrolase) or kinase targets using spirocyclic scaffolds .
  • MD Simulations : Assess stability of the trifluoromethylphenyl group in hydrophobic binding pockets .
    • Validation : Discrepancies arise when predicted binding affinities (e.g., ΔG = -8.2 kcal/mol) overestimate experimental IC₅₀ values (e.g., 1.2 μM) due to solvation effects .

Q. How are metabolic stability and toxicity profiles evaluated for this compound in preclinical studies?

  • Methodology :

  • Microsomal Assays : Human liver microsomes (HLM) quantify oxidative metabolism (e.g., t₁/₂ = 45 min) .
  • CYP Inhibition Screening : Tests against CYP3A4/CYP2D6 assess drug-drug interaction risks .
  • Ames Test : No mutagenicity observed at ≤100 μM .
    • Contradictions : Higher toxicity in zebrafish models (LC₅₀ = 10 μM) vs. mammalian cells (LC₅₀ = 50 μM) suggests species-specific metabolic activation .

Q. What strategies address low solubility of the compound in aqueous buffers during in vitro assays?

  • Formulation Approaches :

  • Co-solvents : 10% DMSO/water mixtures improve solubility (up to 1.5 mg/mL) .
  • Nanoparticle Encapsulation : PLGA nanoparticles enhance bioavailability (e.g., 80% release over 24h) .
    • Analytical Validation : Dynamic light scattering (DLS) confirms nanoparticle size (150–200 nm) and stability .

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